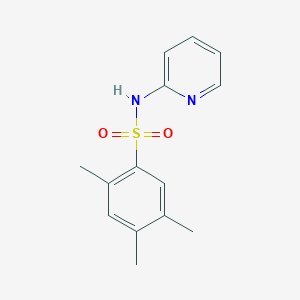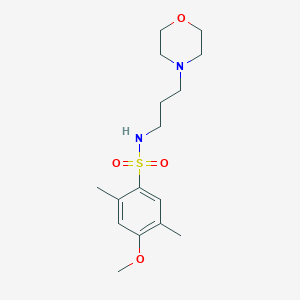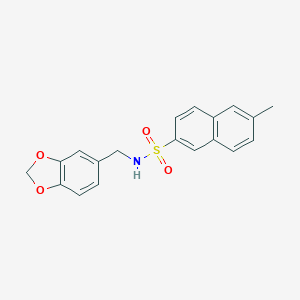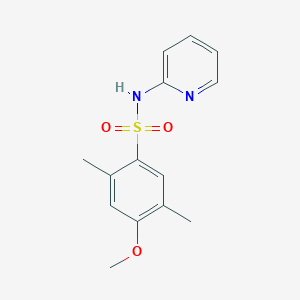
(Z)-3-methyl-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)but-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-methyl-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)but-2-enoic acid, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. Glutamate transporters are responsible for the reuptake of glutamate from the synapse, and their inhibition can lead to increased levels of glutamate in the brain. TFB-TBOA has been studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Mecanismo De Acción
(Z)-3-methyl-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)but-2-enoic acid works by inhibiting the reuptake of glutamate from the synapse, leading to increased levels of glutamate in the brain. Glutamate is a neurotransmitter that plays a key role in synaptic transmission and plasticity. However, excessive levels of glutamate can lead to excitotoxicity and neuronal damage. By inhibiting glutamate reuptake, (Z)-3-methyl-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)but-2-enoic acid can modulate glutamate levels in the brain and potentially protect against excitotoxicity.
Biochemical and Physiological Effects
(Z)-3-methyl-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)but-2-enoic acid has been shown to have a number of biochemical and physiological effects. In addition to its effects on glutamate levels, (Z)-3-methyl-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)but-2-enoic acid has been shown to increase levels of other neurotransmitters such as dopamine and serotonin. (Z)-3-methyl-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)but-2-enoic acid has also been shown to modulate the activity of ion channels such as the NMDA receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(Z)-3-methyl-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)but-2-enoic acid has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of glutamate transporters, making it a useful tool for studying the role of glutamate in various biological processes. However, (Z)-3-methyl-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)but-2-enoic acid has some limitations as well. It is highly toxic and can cause neurotoxicity at high concentrations. In addition, its effects on other neurotransmitters and ion channels can complicate interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on (Z)-3-methyl-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)but-2-enoic acid. One area of interest is its potential use in the treatment of neurological disorders such as epilepsy and stroke. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use as a research tool to study the role of glutamate in various biological processes. Finally, there is interest in developing new and improved glutamate transporter inhibitors that are less toxic and more selective than (Z)-3-methyl-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)but-2-enoic acid.
Métodos De Síntesis
The synthesis of (Z)-3-methyl-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)but-2-enoic acid involves the reaction of 3-(trifluoromethyl)aniline with ethyl 3-methyl-4-oxo-2-butenoate in the presence of a catalyst. The resulting intermediate is then converted to (Z)-3-methyl-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)but-2-enoic acid through a series of reactions involving hydrolysis and decarboxylation.
Aplicaciones Científicas De Investigación
(Z)-3-methyl-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)but-2-enoic acid has been extensively studied for its potential therapeutic applications in neurological disorders. In animal models of epilepsy, (Z)-3-methyl-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)but-2-enoic acid has been shown to reduce seizure activity and increase seizure threshold. In addition, (Z)-3-methyl-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)but-2-enoic acid has been shown to be neuroprotective in models of stroke and traumatic brain injury. (Z)-3-methyl-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)but-2-enoic acid has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
(Z)-3-methyl-4-oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO3/c1-7(5-10(17)18)11(19)16-9-4-2-3-8(6-9)12(13,14)15/h2-6H,1H3,(H,16,19)(H,17,18)/b7-5- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVLUUMNQUGJMJ-ALCCZGGFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C(=O)NC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)O)/C(=O)NC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2,2-Diphenylvinyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B511500.png)
![7,7-Dimethyl-1-(((2-pyridylamino)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B511503.png)
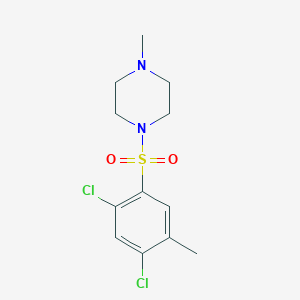
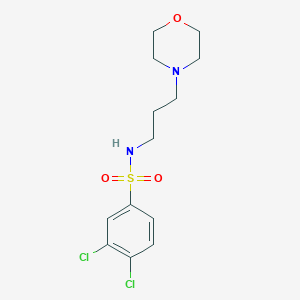
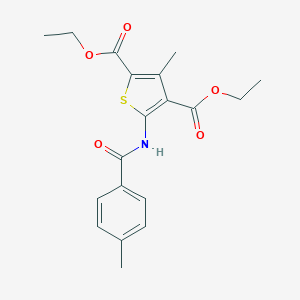
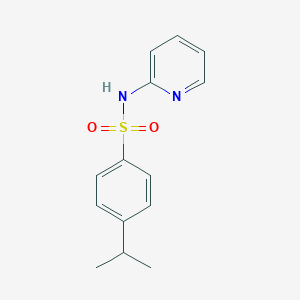
![N-(4-{[2-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B511524.png)

